3-Chloro-2-fluorobenzaldehyde
Overview
Description
3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative.
Scientific Research Applications
Synthesis and Antioxidant Activity : 3-Chloro-2-fluorobenzaldehyde has been used in the synthesis of thiazolidin-4-one derivatives, which exhibited promising antioxidant activity (El Nezhawy et al., 2009).
Structural and Conformational Analysis : Studies have focused on understanding the structural and conformational properties of this compound and its analogs using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy (Parlak et al., 2014).
Wastewater Treatment : It has been implicated in studies focusing on treating high-concentration wastewater from its manufacturing processes, emphasizing environmental and pollution control applications (Xiaohong & Ltd Hangzhou, 2009).
Organic Synthesis : Its derivatives have been utilized in various organic syntheses, such as the preparation of herbicide intermediates and other complex organic molecules (Zhou Yu, 2002).
Study of Rotamers and Molecular Structures : Research has been conducted on the rotational isomerism and molecular structure of fluorobenzaldehyde, including this compound, using microwave spectroscopy (Lozada et al., 2017).
Development of Fluorescent Materials : The compound has been used in the synthesis of fluorescent materials, specifically in the preparation of nitrogen heterocycles with potential applications in organic light-emitting diodes (Szlachcic et al., 2017).
Bioconversion Studies : It has been studied in the context of bioconversion potential by certain fungi, exploring the production of novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).
Mechanism of Action
Target of Action
3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is primarily used as a synthetic intermediate in the production of various compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of this compound is largely dependent on the reactions it undergoes during synthesis processes. For instance, it can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and properties, which in turn can influence its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the compounds it is used to synthesize. For example, it can be used to synthesize small-molecule inhibitors of MDM2-p53 interaction, which play a role in the regulation of the p53 pathway, a crucial pathway in cell cycle regulation and apoptosis . It can also be used to prepare flavonoid derivatives, which can act as selective neuromedin U 2 receptor agonists and influence pathways related to obesity treatment .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. According to one source, this compound has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it is used to synthesize and their respective modes of action. For instance, when used to synthesize small-molecule inhibitors of MDM2-p53 interaction, the resulting compounds can have antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat, flames, and sparks should be avoided, and oxidizing agents can react with the compound . These factors can influence the compound’s stability and its ability to participate in reactions during synthesis processes.
Safety and Hazards
3-Chloro-2-fluorobenzaldehyde is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
While specific future directions for 3-Chloro-2-fluorobenzaldehyde are not mentioned in the search results, its use as an intermediate in the synthesis of small-molecule inhibitors of MDM2-p53 interaction suggests potential applications in the development of new antitumor agents . Additionally, its use in the preparation of flavonoid derivatives as selective neuromedin U 2 receptor agonists indicates potential applications in obesity treatment .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluorobenzaldehyde plays a role in biochemical reactions, particularly in the synthesis of small-molecule inhibitors . The aldehyde group in the structure can easily be converted into a hydroxyl group or an imine structure . The halogen atoms on the benzene ring can undergo coupling reactions at the 2,3 positions for further derivatization .
Cellular Effects
It is known that benzaldehyde derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can interact with biomolecules through its aldehyde group . It can also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 214 °C , indicating its stability under high temperatures.
Metabolic Pathways
It is known that the compound can be involved in the synthesis of small-molecule inhibitors .
Subcellular Localization
It is known that the compound can interact with various biomolecules, which may influence its localization within the cell .
Properties
IUPAC Name |
3-chloro-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOZCMANASAVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352998 | |
Record name | 3-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-48-0 | |
Record name | 3-Chloro-2-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85070-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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